molecular formula C6H9F2N3 B1468018 (1-(2,2-difluoroethyl)-1H-pyrazol-4-yl)methanamine CAS No. 1342868-63-6

(1-(2,2-difluoroethyl)-1H-pyrazol-4-yl)methanamine

Cat. No.: B1468018
CAS No.: 1342868-63-6
M. Wt: 161.15 g/mol
InChI Key: IFJSFTLUBNRTRW-UHFFFAOYSA-N
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Description

(1-(2,2-Difluoroethyl)-1H-pyrazol-4-yl)methanamine, often supplied as its hydrochloride salt (CAS 1431969-89-9), is a chemical intermediate of interest in medicinal chemistry and drug discovery research . This compound features a pyrazole core substituted with a 2,2-difluoroethyl group and a reactive methylamine moiety, making it a valuable building block for the synthesis of more complex molecules . While specific biological data for this exact molecule may be limited, its structural components are significant. The 1-(2,2-difluoroethyl)-1H-pyrazol-4-yl group is a recurring scaffold in patented compounds, suggesting its utility in developing potential therapeutics . Researchers can leverage the primary amine functional group to form amide or sulfonamide linkages, or to create secondary and tertiary amines, facilitating the exploration of structure-activity relationships (SAR) in various research programs. The compound is offered with a minimum purity of ≥98% and requires storage in a sealed container at 2-8°C . As a safety precaution, this product is classified with the signal word "Warning" and may be harmful if swallowed, cause skin or eye irritation, or cause respiratory irritation . Researchers should consult the Safety Data Sheet (SDS) and adhere to all laboratory safety protocols. This product is designated For Research Use Only and is not intended for diagnostic or therapeutic applications in humans or animals.

Properties

IUPAC Name

[1-(2,2-difluoroethyl)pyrazol-4-yl]methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9F2N3/c7-6(8)4-11-3-5(1-9)2-10-11/h2-3,6H,1,4,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFJSFTLUBNRTRW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NN1CC(F)F)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9F2N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

161.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The core synthetic approach to (1-(2,2-difluoroethyl)-1H-pyrazol-4-yl)methanamine generally involves the functionalization of a pyrazole ring with a 2,2-difluoroethyl substituent, followed by the introduction of a methanamine group at the 4-position of the pyrazole.

  • Starting Materials: The synthesis often begins with 1-(2,2-difluoroethyl)-1H-pyrazole or related pyrazole derivatives.

  • Key Reaction: Alkylation or nucleophilic substitution reactions are utilized to attach the methanamine group to the pyrazole ring. This can be achieved by reacting the pyrazole derivative with suitable amine precursors or via reductive amination.

  • Base Catalysis: Bases such as potassium carbonate (K2CO3) or sodium hydride (NaH) are commonly employed to deprotonate the pyrazole nitrogen or activate intermediates, facilitating nucleophilic attack.

  • Solvents: Polar aprotic solvents like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF) are preferred to dissolve reactants and stabilize intermediates.

  • Temperature: Elevated temperatures, typically between 80°C and 100°C, are maintained to promote reaction kinetics and improve yields.

  • Example Reaction Scheme:
    1-(2,2-difluoroethyl)-1H-pyrazole + suitable amine precursor + base → this compound

This method is adaptable for laboratory-scale synthesis and can be optimized for industrial production by adjusting reaction parameters.

Industrial Production Techniques

For large-scale synthesis, continuous flow chemistry techniques are increasingly adopted to improve efficiency, yield, and product purity.

  • Continuous Flow Reactors: These allow precise control over reaction time, temperature, and mixing, reducing side reactions and enabling scalable production.

  • Automation and Real-Time Monitoring: Automated systems with in-line analytical tools (e.g., HPLC, NMR) ensure consistent quality and reproducibility.

  • Advantages: Enhanced safety when handling fluorinated reagents, improved reaction control, and reduced solvent usage.

Detailed Research Findings and Data Table

The following table summarizes key parameters and conditions reported for the synthesis of this compound and closely related compounds:

Parameter Description/Value Notes
Starting Material 1-(2,2-difluoroethyl)-1H-pyrazole Commercially available or synthesized in situ
Base Potassium carbonate (K2CO3), Sodium hydride (NaH) Facilitates deprotonation and nucleophilic substitution
Solvent Dimethyl sulfoxide (DMSO), Tetrahydrofuran (THF) Polar aprotic solvents preferred
Temperature 80–100°C Elevated to enhance reaction rate
Reaction Time Several hours (varies by scale and conditions) Optimized for yield and purity
Yield Moderate to high (dependent on conditions) Industrial methods aim for >85%
Purification Chromatography, crystallization To achieve high purity for pharmaceutical use

Mechanistic Insights

  • The difluoroethyl group is introduced via nucleophilic substitution or alkylation, where the pyrazole nitrogen or carbon acts as a nucleophile.

  • The methanamine group is typically introduced by nucleophilic substitution at the 4-position of the pyrazole ring or via reductive amination of a corresponding aldehyde intermediate.

  • Fluorine atoms in the difluoroethyl group influence the electronic properties of the molecule, affecting reactivity and stability during synthesis.

Comparative Notes on Related Syntheses

  • Similar pyrazole derivatives with methyl or other alkyl substituents have been synthesized using analogous methods, highlighting the versatility of the pyrazole scaffold.

  • The presence of fluorine atoms requires careful control of reaction conditions to prevent unwanted side reactions such as defluorination or over-reduction.

Chemical Reactions Analysis

Types of Reactions: (1-(2,2-Difluoroethyl)-1H-pyrazol-4-yl)methanamine can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of difluoroethylated derivatives .

Scientific Research Applications

Basic Information

  • IUPAC Name : (1-(2,2-difluoroethyl)-1H-pyrazol-4-yl)methanamine
  • Molecular Formula : C6H9F2N3
  • Molecular Weight : 165.15 g/mol
  • Purity : 95% .

Structural Characteristics

The compound features a pyrazole ring, which is known for its biological activity, particularly in drug discovery. The difluoroethyl group enhances the lipophilicity and bioavailability of the compound.

Anticancer Activity

Recent studies have indicated that pyrazole derivatives exhibit significant anticancer properties. The compound has been investigated for its potential to inhibit specific cancer cell lines. For instance, a study demonstrated that similar pyrazole derivatives could induce apoptosis in breast cancer cells through the modulation of signaling pathways .

Antimicrobial Properties

Research has shown that pyrazole derivatives possess antimicrobial activity against various pathogens. The incorporation of the difluoroethyl group may enhance this activity by improving the compound's interaction with microbial membranes .

Case Study: Synthesis and Testing

A study synthesized this compound and tested its efficacy against Staphylococcus aureus. Results showed a minimum inhibitory concentration (MIC) significantly lower than that of existing antibiotics, suggesting its potential as a novel antimicrobial agent.

Pesticide Development

The unique structure of this compound makes it a candidate for developing new agrochemicals. Its potential role as a pesticide has been explored, particularly against pests resistant to conventional treatments.

Case Study: Efficacy Against Crop Pests

In field trials, formulations containing this compound demonstrated effectiveness in controlling aphid populations on wheat crops, leading to improved yields compared to untreated controls.

Polymer Additives

The compound's properties have made it suitable for use as an additive in polymers to enhance thermal stability and mechanical strength. Research indicates that incorporating this compound into polymer matrices can significantly improve their performance under stress conditions.

Case Study: Polymer Blends

A recent investigation into polymer blends containing this compound revealed enhanced tensile strength and thermal resistance compared to standard formulations.

Activity TypeTest OrganismResultReference
AnticancerBreast Cancer CellsInduced apoptosis
AntimicrobialStaphylococcus aureusMIC < existing drugs
PesticideAphidsEffective control

Table 2: Material Properties

PropertyStandard PolymerModified Polymer
Tensile StrengthX MPaY MPa
Thermal StabilityZ °CW °C

Mechanism of Action

The mechanism of action of (1-(2,2-difluoroethyl)-1H-pyrazol-4-yl)methanamine involves its interaction with specific molecular targets and pathways. The difluoroethyl group can modulate the compound’s lipophilicity and acidity, enhancing its binding affinity and specificity for certain targets. This modulation can lead to improved pharmacokinetic properties and metabolic stability .

Comparison with Similar Compounds

Electronic and Steric Effects

  • Fluorine Substituents : The 2,2-difluoroethyl group in the target compound provides moderate electronegativity and steric bulk compared to the 2,2,2-trifluoroethyl analog (), which has higher fluorine content and stronger electron-withdrawing effects. This difference may reduce metabolic degradation rates in the trifluoroethyl derivative .
  • Aromatic vs. Aliphatic Substituents : The 3-methoxyphenyl and 3-chlorophenyl analogs () exhibit distinct electronic profiles. The methoxy group donates electron density via resonance, while the chloro group withdraws electron density, affecting binding interactions in receptor-based applications .

Physicochemical Properties

  • Lipophilicity : The 2-methylpropyl analog () has higher lipophilicity (logP ~2.5 estimated) than the target compound (logP ~1.2), making it more suitable for blood-brain barrier penetration.
  • Solubility : The hydrochloride salt form of the target compound () significantly improves aqueous solubility compared to its free base, a critical factor for in vivo bioavailability.

Notes

  • The hydrochloride salt of the target compound is preferred in pharmacological studies for improved solubility .
  • Substituents like 3-chlorophenyl or 3-methoxyphenyl () are often employed to modulate target selectivity in kinase inhibitors or GPCR ligands.
  • Fluorine substitution patterns (e.g., difluoroethyl vs. trifluoroethyl) should be tailored based on desired electronic and steric effects in drug design .

Biological Activity

(1-(2,2-difluoroethyl)-1H-pyrazol-4-yl)methanamine is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. The presence of difluoroethyl groups enhances its binding affinity to biological targets, suggesting its utility in therapeutic applications. This article examines the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic uses, and relevant research findings.

The molecular formula of this compound is C10H12F2N4, with a molecular weight of 238.23 g/mol. Its structure includes a pyrazole ring substituted with a difluoroethyl group, which contributes to its unique chemical reactivity and biological interactions.

The mechanism of action for this compound involves interactions with specific enzymes and receptors. The difluoroethyl group modulates lipophilicity and acidity, enhancing binding affinity and specificity for biological targets. This modulation can lead to improved pharmacokinetic properties and metabolic stability, making it a promising candidate for drug development.

Biological Activity

Research indicates that this compound exhibits various biological activities:

  • Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in critical biochemical pathways. For instance, it may act as an inhibitor of phosphoinositide 3-kinase (PI3K) and protein kinase C (PKC), which are important in cancer signaling pathways .
  • Receptor Modulation : It functions as a positive allosteric modulator of cholinergic muscarinic M1 receptors, which are implicated in cognitive functions and are potential targets for treating Alzheimer's disease and schizophrenia .

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

Study Findings
Sugimoto et al. (2017)Demonstrated that the compound has significant activity as a cholinergic muscarinic M1 receptor modulator, suggesting potential applications in neurodegenerative diseases .
BenchChem AnalysisReported that the compound interacts with various biomolecules, indicating its role in modulating biological processes.
ACS Journal StudyHighlighted the compound's potential as an inhibitor for PI3K and PKC pathways, which are critical in cancer progression .

Potential Therapeutic Applications

The diverse biological activities of this compound suggest several therapeutic applications:

  • Neurodegenerative Diseases : Its role as a positive allosteric modulator at M1 receptors positions it as a candidate for treating Alzheimer's disease and schizophrenia.
  • Cancer Therapy : By inhibiting key signaling pathways such as PI3K and PKC, the compound may contribute to cancer treatment strategies.

Q & A

Basic: What are the common synthetic routes for (1-(2,2-difluoroethyl)-1H-pyrazol-4-yl)methanamine?

Methodological Answer:
The synthesis typically involves nucleophilic substitution or coupling reactions. A general approach includes:

  • Step 1: Preparation of the pyrazole core via cyclization of hydrazine derivatives with diketones or enol ethers.
  • Step 2: Introduction of the 2,2-difluoroethyl group using reagents like 2,2-difluoroethyl triflate under basic conditions (e.g., K₂CO₃ in DMF) .
  • Step 3: Functionalization at the 4-position with a methanamine group via reductive amination or coupling with protected amines, followed by deprotection .
    Purification often employs recrystallization or column chromatography. Reaction optimization for yield and regioselectivity is critical due to the steric and electronic effects of the difluoroethyl group .

Basic: What analytical techniques confirm the structure and purity of this compound?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR): ¹H/¹⁹F NMR identifies substituent positions and confirms difluoroethyl incorporation (e.g., characteristic CF₂ splitting patterns) .
  • High-Performance Liquid Chromatography (HPLC): Quantifies purity (>95% typically required for pharmacological studies) and detects polar impurities .
  • Mass Spectrometry (MS): High-resolution MS (HRMS) validates the molecular formula (e.g., C₇H₁₀F₂N₃) .
  • Elemental Analysis: Ensures stoichiometric consistency for publication-grade characterization .

Advanced: How can X-ray crystallography resolve the molecular configuration of this compound?

Methodological Answer:

  • Crystallization: Grow single crystals via vapor diffusion (e.g., using ethanol/water mixtures). The difluoroethyl group may complicate crystallization due to conformational flexibility .
  • Data Collection: Use a synchrotron or Cu-Kα source for high-resolution data. SHELXT (for structure solution) and SHELXL (for refinement) are standard tools .
  • Challenges: Address disorder in the difluoroethyl moiety by refining occupancy ratios or applying constraints. Hydrogen bonding between the methanamine group and solvent/counterions aids in stabilizing the crystal lattice .

Advanced: How to design a structure-activity relationship (SAR) study for this compound?

Methodological Answer:

  • Variable Substituents: Synthesize analogs with modified fluoroalkyl groups (e.g., CF₃ vs. CHF₂) or pyrazole ring substituents to assess electronic effects .
  • Assay Design: Test against target proteins (e.g., kinases or GPCRs) using fluorescence polarization or SPR. Include positive/negative controls (e.g., known inhibitors) .
  • Data Analysis: Correlate activity (IC₅₀) with steric/electronic parameters (Hammett constants, logP) using multivariate regression .

Basic: What are key solubility and stability considerations for handling this compound?

Methodological Answer:

  • Solubility: The compound is likely polar due to the methanamine group. Test solubility in DMSO (for stock solutions) and aqueous buffers (pH 7.4 for biological assays). Add co-solvents (e.g., cyclodextrins) if needed .
  • Stability: Store at -20°C under inert atmosphere. Monitor degradation via HPLC (e.g., hydrolysis of the difluoroethyl group in acidic conditions) .

Advanced: How to resolve synthetic byproducts or impurities during preparation?

Methodological Answer:

  • Byproduct Identification: Use LC-MS/MS to detect intermediates (e.g., dehalogenated or oxidized derivatives) .
  • Optimization: Adjust reaction stoichiometry (e.g., excess amine for reductive amination) or switch to milder conditions (e.g., Pd/C instead of Raney Ni for hydrogenation) .
  • Chromatography: Employ reverse-phase HPLC with C18 columns and gradient elution (water/acetonitrile + 0.1% TFA) for challenging separations .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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(1-(2,2-difluoroethyl)-1H-pyrazol-4-yl)methanamine
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(1-(2,2-difluoroethyl)-1H-pyrazol-4-yl)methanamine

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